A Technical Guide to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid: Properties and Applications
A Technical Guide to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid: Properties and Applications
For researchers, scientists, and professionals in drug development, understanding the chemical characteristics of key intermediates is paramount. This guide provides a detailed overview of the chemical properties, synthesis, and applications of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its derivatives, with a focus on its role in glycosylation reactions.
Core Chemical and Physical Properties
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a derivative of D-glucuronic acid, a sugar acid formed by the oxidation of the C-6 hydroxyl group of glucose. The acetylation of the hydroxyl groups enhances its solubility in organic solvents and makes it a versatile building block in organic synthesis, particularly for the formation of glucuronides. Glucuronidation is a major pathway in drug metabolism, where the addition of a glucuronic acid moiety to a drug molecule increases its water solubility and facilitates its excretion from the body.
The methyl ester of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a commonly used reagent in these synthetic processes.
Table 1: Chemical and Physical Properties of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid and its Methyl Ester
| Property | 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid Methyl Ester |
| CAS Number | 62133-77-1[1] | 7355-18-2[2][3][4] |
| Molecular Formula | C₁₄H₁₈O₁₁[1][5] | C₁₅H₂₀O₁₁[3][4][6] |
| Molecular Weight | 362.29 g/mol [1][5] | 376.31 g/mol [2][4][6] |
| Appearance | - | White to off-white powder[2] |
| Melting Point | - | 175-177 °C[3], 177.0 to 181.0 °C, 179 °C[7] |
| Solubility | - | Easily soluble in acetonitrile and hot butanone[2]. Soluble in dichloromethane and ethyl acetate.[3] |
| Specific Rotation [α]D | - | +6.0° to +11.0° (c=1, CHCl₃)[2], +7.0° to +9.0° (c=1, CHCl₃) |
| Storage | - | Store in a tightly closed container in a cool and dry area.[2] Recommended long-term storage at -20°C.[8] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of glucuronides using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor.
α-Glucuronidation of (-)-Menthol
This protocol describes the synthesis of (-)-menthyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester.[9]
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (91.5 mg, 0.243 mmol)
-
(-)-Menthol (58.6 mg, 0.376 mmol)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (105.1 mg, 0.375 mmol)
-
Dichloromethane (DCM) (5.0 mL)
-
Ethyl acetate
-
Ice water
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and (-)-menthol in dichloromethane, add Tf₂NH at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (n-hexane : ethyl acetate = 4 : 1) to yield the desired α-glucuronide.
β-Glucuronidation of (-)-Menthol
This protocol details a method for the selective β-D-glucuronidation of (-)-menthol.[10]
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (52.8 mg, 0.14 mmol)
-
(-)-Menthol (34.7 mg, 0.22 mmol)
-
Trimethylsilyl bis(trifluoromethanesulfonyl)imide (Tf₂NTMS) (15 µL, 0.07 mmol)
-
1,4-Dioxane (3.0 mL)
-
Chloroform
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and (-)-menthol in 1,4-dioxane, add Tf₂NTMS at room temperature.
-
Stir the reaction mixture for 15 minutes at 60 °C.
-
Extract the mixture with chloroform.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (n-hexane : ethyl acetate = 4 : 1) to afford the β-glucuronide.
Synthesis and Reaction Pathways
The synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic acid, an epimer of the glucuronic acid derivative, provides a relevant example of a synthetic workflow in this area of carbohydrate chemistry.[11] The following diagram illustrates the key steps in such a synthesis, which involves protection, deprotection, and oxidation steps.
Caption: Synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic Acid.
A crucial application of 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid methyl ester is its use as a glycosyl donor in the synthesis of glucuronides. The stereochemical outcome of the glycosylation reaction (α or β) can be controlled by the choice of activator and solvent.
Caption: Stereoselective Glucuronidation Pathways.
Applications in Research and Development
1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid and its derivatives are invaluable reagents in glycobiology and medicinal chemistry.[12] They are instrumental in the synthesis of drug metabolites for pharmacological and toxicological studies. Furthermore, these compounds have been utilized in the development of water-soluble prodrugs, for instance, in creating glucuronide derivatives of the anticancer drug camptothecin.[13] The ability to selectively synthesize α- or β-glucuronides is critical, as the biological activity and metabolic fate of a glycoside are often dependent on the anomeric configuration.
References
- 1. scbt.com [scbt.com]
- 2. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester [deyerchem.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate =98 GC 7355-18-2 [sigmaaldrich.com]
- 5. 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | C14H18O11 | CID 11337399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester | 7355-18-2 | MT06631 [biosynth.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. goldbio.com [goldbio.com]
